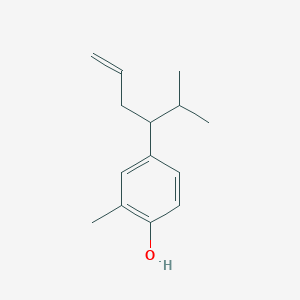
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole is an organophosphorus compound characterized by a five-membered ring containing phosphorus, oxygen, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole can be synthesized through the reaction of phosphorus trichloride with 2,3-butanediol in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates or phosphonates.
Oxidation Products: Phosphine oxides are the primary products formed during oxidation reactions.
Applications De Recherche Scientifique
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Materials Science: The compound is used in the development of flame retardants and plasticizers.
Biological Studies: Its derivatives are investigated for potential use as enzyme inhibitors or as probes in biochemical assays.
Mécanisme D'action
The mechanism by which 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole exerts its effects involves the interaction of the phosphorus atom with various nucleophiles. The chlorine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and other applications.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Comparison: 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and stability compared to similar compounds. For instance, 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide has a different ring size and substitution, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
84383-01-7 |
|---|---|
Formule moléculaire |
C4H6ClO2P |
Poids moléculaire |
152.51 g/mol |
Nom IUPAC |
2-chloro-4,5-dimethyl-1,3,2-dioxaphosphole |
InChI |
InChI=1S/C4H6ClO2P/c1-3-4(2)7-8(5)6-3/h1-2H3 |
Clé InChI |
BPTBQZVNWPMWAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OP(O1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


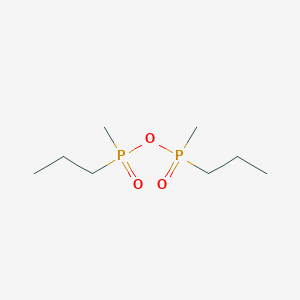

![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
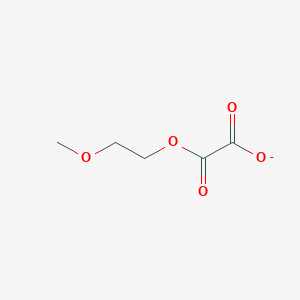
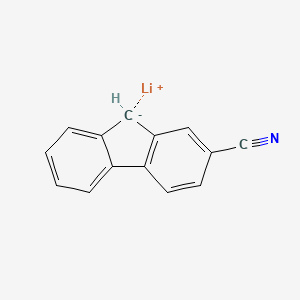



![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
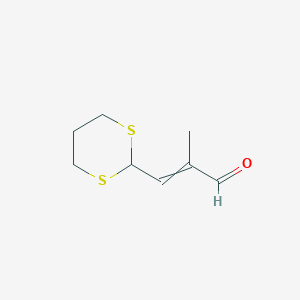
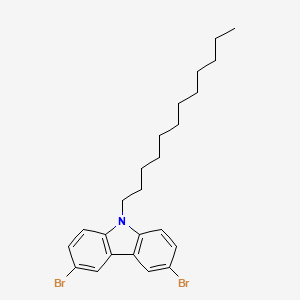
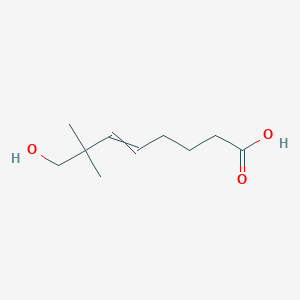
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
